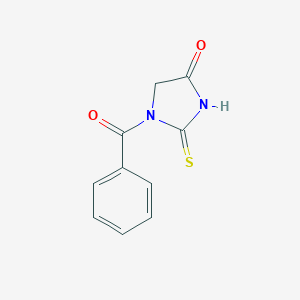![molecular formula C23H28N4O5S B187336 Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5927-29-7](/img/structure/B187336.png)
Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMT, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of EMT involves its interaction with the active site of protein kinase CK2. Specifically, EMT binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its target substrates. This inhibition of CK2 activity has been shown to have a variety of downstream effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
EMT has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, EMT has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using EMT in lab experiments is its specificity for CK2 inhibition. This specificity allows researchers to selectively target this enzyme and study its downstream effects. However, one limitation of using EMT is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research involving EMT. One potential area of study is the development of more potent and selective CK2 inhibitors based on the structure of EMT. Additionally, EMT could be used in combination with other therapies to enhance their efficacy. Finally, further studies are needed to fully understand the potential therapeutic applications of EMT and its underlying mechanisms of action.
Métodos De Síntesis
The synthesis of EMT involves a multi-step process that begins with the reaction of 4-methylpiperazine with 5-nitro-2-chlorobenzoyl chloride. This reaction produces a key intermediate that is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to yield the final product, EMT.
Aplicaciones Científicas De Investigación
EMT has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, EMT has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in a variety of cellular processes. This inhibition has been linked to a range of potential therapeutic applications, including the treatment of cancer and other diseases.
Propiedades
Número CAS |
5927-29-7 |
|---|---|
Fórmula molecular |
C23H28N4O5S |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N4O5S/c1-3-32-23(29)20-16-6-4-5-7-19(16)33-22(20)24-21(28)17-14-15(27(30)31)8-9-18(17)26-12-10-25(2)11-13-26/h8-9,14H,3-7,10-13H2,1-2H3,(H,24,28) |
Clave InChI |
WYYAQACRPFDASG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





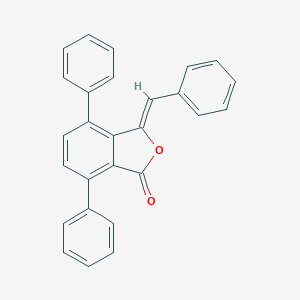
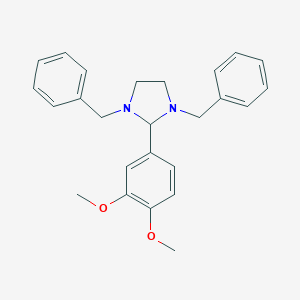
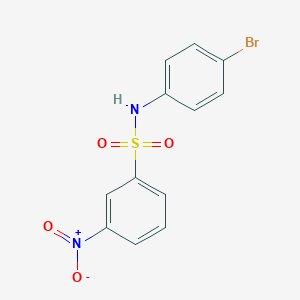
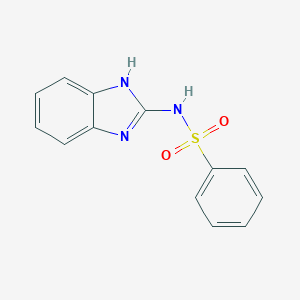

![methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate](/img/structure/B187265.png)
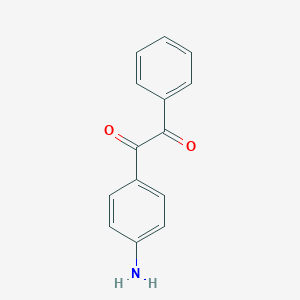
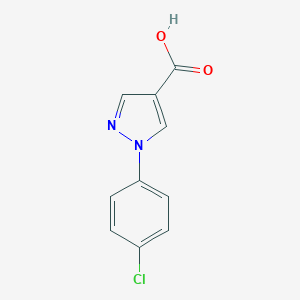
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
